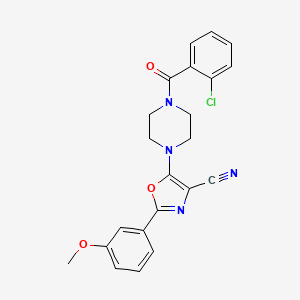

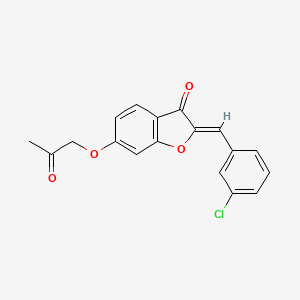

![molecular formula C14H15NO5S2 B2549186 N-(2-hidroxi-2-(tiofen-3-il)etil)-2,3-dihidrobenzo[b][1,4]dioxina-6-sulfonamida CAS No. 1251609-65-0](/img/structure/B2549186.png)

N-(2-hidroxi-2-(tiofen-3-il)etil)-2,3-dihidrobenzo[b][1,4]dioxina-6-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their various biological activities. Sulfonamides are often explored for their potential in medical applications, such as antimicrobial agents and enzyme inhibitors. The structure of the compound suggests it may have interesting interactions with biological systems due to the presence of a thiophene ring, a dihydrobenzodioxine moiety, and a sulfonamide group.

Synthesis Analysis

While the specific synthesis of "N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" is not detailed in the provided papers, similar sulfonamide derivatives have been synthesized for biological evaluation. For instance, a series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides were designed and synthesized, revealing the importance of the sulfonamide structure in enhancing inhibitory activities . This suggests that the synthesis of sulfonamide derivatives is a strategic approach in the development of new pharmacologically active compounds.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a sulfonamide group is known to be significant for the interaction with biological targets. For example, the sulfonamide group in the compounds studied in paper was essential for the advancement of inhibitory activities against protein kinases and angiogenesis. This indicates that the sulfonamide group in "N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" could play a key role in its biological interactions.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, often related to their biological mechanisms of action. For instance, the inhibition of carbonic anhydrase by sulfonamides, such as 6-hydroxybenzo[b]thiophene-2-sulfonamide, involves the formation of a reversible complex with the enzyme, which is a reaction critical for the observed pharmacological effect . This suggests that "N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" may also engage in specific chemical reactions with its biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. For example, the Schiff base ligand N-[2-(2-hydroxybenzylideneamino)ethyl]-4-methyl-benzene-sulfonamide forms complexes with various metals, leading to different supramolecular architectures and properties . These properties, such as solubility, stability, and photoluminescence, are important for the practical applications of these compounds. The specific properties of "N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" would need to be experimentally determined to fully understand its potential applications.

Aplicaciones Científicas De Investigación

- Los derivados del tiofeno, incluyendo nuestro compuesto de interés, han fascinado a los científicos como posibles moléculas biológicamente activas. Los investigadores exploran sus propiedades farmacológicas, como los efectos anticancerígenos, antiinflamatorios, antimicrobianos, antihipertensivos y antiateroscleróticos .

- Los investigadores exploran el impacto del compuesto en los procesos celulares y su potencial como agente terapéutico. Las investigaciones incluyen estudios in vitro sobre la inhibición del crecimiento de células tumorales y la citotoxicidad .

- Algunos medicamentos existentes contienen porciones de tiofeno. Por ejemplo, el suprofeno (un fármaco antiinflamatorio no esteroideo) y la articaína (utilizada como anestésico dental) presentan estructuras de tiofeno .

Química Medicinal y Desarrollo de Medicamentos

Actividad Biológica y Potencial Terapéutico

Aplicaciones Farmacéuticas

En resumen, "N-(2-hidroxi-2-(tiofen-3-il)etil)-2,3-dihidrobenzo[b][1,4]dioxina-6-sulfonamida" es prometedora en diversos campos, desde el desarrollo de medicamentos hasta la ciencia de materiales. Su combinación única de elementos estructurales la convierte en un área de investigación emocionante, y los científicos continúan explorando sus aplicaciones multifacéticas. Si desea más detalles sobre algún aspecto específico, no dude en preguntar

Propiedades

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S2/c16-12(10-3-6-21-9-10)8-15-22(17,18)11-1-2-13-14(7-11)20-5-4-19-13/h1-3,6-7,9,12,15-16H,4-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDKZKLFTDOSKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

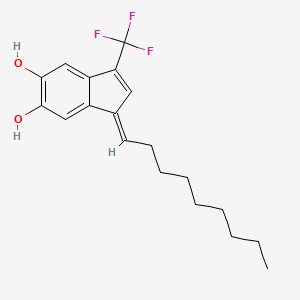

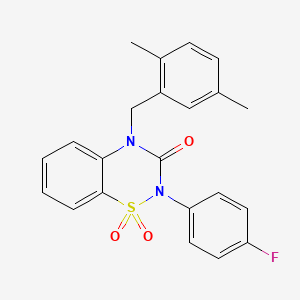

![methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2549103.png)

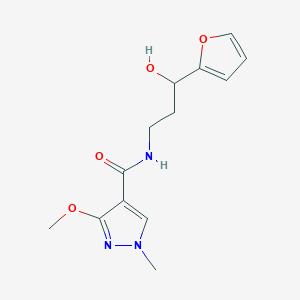

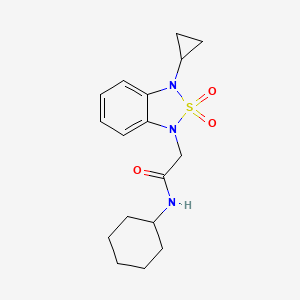

![2-[4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]piperazin-1-yl]acetic acid](/img/structure/B2549105.png)

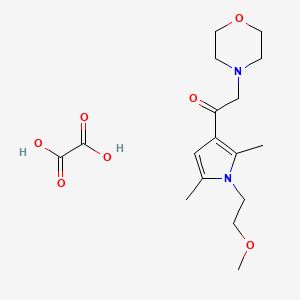

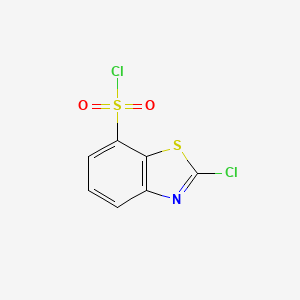

![1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B2549108.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2549115.png)

![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2549120.png)

![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2549124.png)